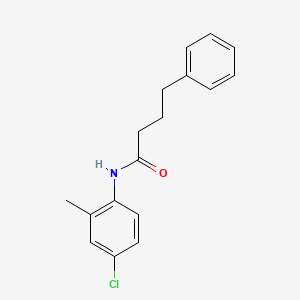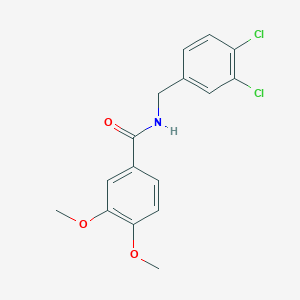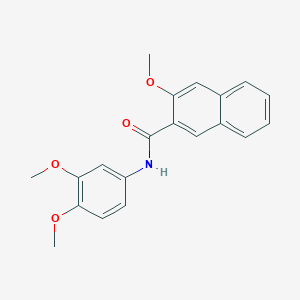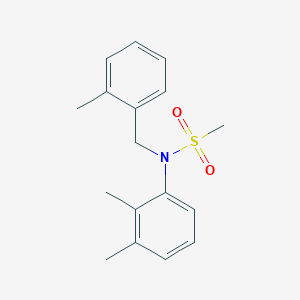![molecular formula C16H12FNO3 B5822247 2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)
2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, commonly known as FLI, is a synthetic compound that has gained attention in the scientific community due to its potential application in drug discovery. FLI is a small molecule that belongs to the class of isoindolinones, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of FLI is not fully understood, but studies have suggested that it may act as a histone deacetylase inhibitor (HDACi). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. FLI may also inhibit the activity of other enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
FLI has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that FLI can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen. FLI has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of FLI is its small size, which allows it to easily penetrate cell membranes and reach its target enzymes. FLI is also relatively easy and inexpensive to synthesize, which makes it a viable option for drug discovery research. However, one limitation of FLI is its low solubility in water, which can make it difficult to administer in vivo. FLI also has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on FLI. One area of interest is the development of FLI analogs with improved solubility and bioavailability. Another area of research is the identification of specific cancer types that are particularly sensitive to FLI treatment. Additionally, further studies are needed to fully understand the mechanism of action of FLI and its potential applications in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of FLI involves a multi-step procedure that starts with the reaction of 2-fluorophenol with epichlorohydrin to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form FLI. The purity of the synthesized compound can be improved by recrystallization and column chromatography.
Scientific Research Applications
FLI has been shown to have potential applications in drug discovery, particularly in the field of cancer research. Studies have demonstrated that FLI can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. FLI has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
properties
IUPAC Name |
2-[2-(2-fluorophenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-13-7-3-4-8-14(13)21-10-9-18-15(19)11-5-1-2-6-12(11)16(18)20/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTSJTCXKJLQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)

![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)
![ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B5822269.png)
![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)
